Direct vs. Spacer-Containing Linkage: Topological Differentiation from α1-Adrenoceptor Ligands
In the landmark α1-/α2-adrenoceptor series by Barbaro et al., all active compounds incorporate a polymethylene spacer (n = 4–7) between the furoylpiperazinyl-pyridazinone and the terminal arylpiperazine [1]. The most potent compound 3k (n = 7) exhibited a Ki of 1.9 nM for α1-AR. 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, in contrast, has a zero-atom direct linkage, i.e., the phenylpiperazine is directly attached to the pyridazinone ring [2]. No compound with this direct-attachment topology was evaluated in that study, meaning its binding and selectivity profile cannot be inferred from the spacer-dependent SAR.
| Evidence Dimension | Linker length between pyridazinone core and terminal arylpiperazine |
|---|---|
| Target Compound Data | 0 atoms (direct C–N bond) |
| Comparator Or Baseline | Compound 3k (n = 7 polymethylene spacer); Ki(α1) = 1.9 nM, α2/α1 selectivity ratio = 274 |
| Quantified Difference | Linker length difference of 7 atoms; affinity/selectivity data for the target compound not available in the same assay |
| Conditions | Radioligand binding assays using rat cortical membranes; [³H]prazosin (α1) and [³H]rauwolscine (α2) |
Why This Matters
The zero-spacer architecture defines a distinct chemical series, making the compound valuable for scaffold-hopping campaigns and for probing linker-length SAR hypotheses in adrenergic receptor programs.
- [1] Barbaro, R., Betti, L., Botta, M., Corelli, F., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., & Corsano, S. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(13), 2118–2132. https://doi.org/10.1021/jm010821u View Source
- [2] PubChem. (2025). Compound Summary for CID 10912140: 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/362661-29-8 View Source
